![molecular formula C14H18N2 B1597840 2-methyl-3-(piperidin-4-yl)-1H-indole CAS No. 65347-61-7](/img/structure/B1597840.png)
2-methyl-3-(piperidin-4-yl)-1H-indole
Overview
Description
2-methyl-3-(piperidin-4-yl)-1H-indole, also known as M4i, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. M4i belongs to the class of indole derivatives and has been found to possess various biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
- Application : 3-Amino alkylated indoles, including compounds structurally similar to 2-methyl-3-(piperidin-4-yl)-1H-indole, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Their efficiency increases with the ring size of the amino group, highlighting the potential of such compounds in industrial applications where corrosion resistance is critical (Verma et al., 2016).
Enzyme Inhibition
- Application : Indole derivatives, including those structurally related to 2-methyl-3-(piperidin-4-yl)-1H-indole, have been identified as dual inhibitors of cholinesterase and monoamine oxidase. This suggests their potential use in treating neurodegenerative diseases or as targets for further pharmaceutical development (Bautista-Aguilera et al., 2014).
Cytotoxicity Against Cancer Cells
- Application : Certain indole compounds, structurally similar to 2-methyl-3-(piperidin-4-yl)-1H-indole, have shown high cytotoxic potential against various leukemia cell lines. This highlights the potential of these compounds in cancer research, particularly for the development of novel chemotherapeutic agents (Guillon et al., 2018).
Synthesis of Chiral Derivatives
- Application : The synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, structurally related to 2-methyl-3-(piperidin-4-yl)-1H-indole, has been achieved. This development is significant in the field of synthetic chemistry, particularly for the creation of compounds with potential pharmaceutical applications (Król et al., 2022).
Neuroprotective Agents
- Application : Indole derivatives, closely related to 2-methyl-3-(piperidin-4-yl)-1H-indole, have been identified as dual-effective neuroprotective agents. They exhibit properties that make them potential candidates for the treatment of neurodegenerative diseases, highlighting the therapeutic value of such compounds (Buemi et al., 2013).
Antimalarial Activity
- Application : The 3-piperidin-4-yl-1H-indole scaffold has been explored for its antimalarial properties. This research is crucial in the ongoing fight against malaria, with the identification of new chemotypes that are effective against drug-resistant strains of Plasmodium falciparum (Santos et al., 2015).
properties
IUPAC Name |
2-methyl-3-piperidin-4-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-10-14(11-6-8-15-9-7-11)12-4-2-3-5-13(12)16-10/h2-5,11,15-16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFCUPJDFCEYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363573 | |
Record name | 2-Methyl-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(piperidin-4-yl)-1H-indole | |
CAS RN |
65347-61-7 | |
Record name | 2-Methyl-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.